![molecular formula C22H22N6S B15174469 4-{[(E)-(4-tert-butylphenyl)methylidene]amino}-5-(5-phenyl-1H-pyrazol-3-yl)-4H-1,2,4-triazole-3-thiol](/img/structure/B15174469.png)
4-{[(E)-(4-tert-butylphenyl)methylidene]amino}-5-(5-phenyl-1H-pyrazol-3-yl)-4H-1,2,4-triazole-3-thiol
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Overview
Description
4-{[(E)-(4-tert-butylphenyl)methylidene]amino}-5-(5-phenyl-1H-pyrazol-3-yl)-4H-1,2,4-triazole-3-thiol is a complex organic compound that belongs to the class of triazole derivatives. This compound is of significant interest in medicinal chemistry due to its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[(E)-(4-tert-butylphenyl)methylidene]amino}-5-(5-phenyl-1H-pyrazol-3-yl)-4H-1,2,4-triazole-3-thiol typically involves multiple steps:
Formation of the pyrazole ring: This can be achieved through the cyclocondensation of acetylenic ketones with hydrazines in ethanol.
Synthesis of the triazole ring: The triazole ring is formed by reacting hydrazine derivatives with appropriate aldehydes or ketones under acidic or basic conditions.
Coupling of the pyrazole and triazole rings: The final step involves coupling the pyrazole and triazole rings through a condensation reaction with 4-tert-butylbenzaldehyde under reflux conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-purity reagents, controlled reaction conditions, and efficient purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiol group, forming disulfides or sulfonic acids.
Reduction: Reduction reactions can target the imine group, converting it to an amine.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or potassium permanganate under acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Nitrating mixture (HNO3/H2SO4), chlorosulfonic acid, or halogens in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Disulfides, sulfonic acids.
Reduction: Amines.
Substitution: Nitro, sulfonyl, or halogenated derivatives.
Scientific Research Applications
4-{[(E)-(4-tert-butylphenyl)methylidene]amino}-5-(5-phenyl-1H-pyrazol-3-yl)-4H-1,2,4-triazole-3-thiol has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its antimicrobial properties against various bacterial and fungal strains.
Medicine: Explored for its potential anti-inflammatory and anticancer activities.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways:
Antimicrobial Activity: It disrupts the cell membrane integrity of microbes, leading to cell lysis and death.
Anti-inflammatory Activity: It inhibits the production of pro-inflammatory cytokines and enzymes, reducing inflammation.
Anticancer Activity: It induces apoptosis in cancer cells by activating caspases and other apoptotic pathways.
Comparison with Similar Compounds
Similar Compounds
- 5-(4-tert-butylphenyl)-4-{[(E)-(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)methylidene]amino}-4H-1,2,4-triazol-3-yl hydrosulfide .
- 4-(2-furoyl)-3-hydroxy-1-[3-(1H-imidazol-1-yl)propyl]-5-(3-nitrophenyl)-1,5-dihydro-2H-pyrrol-2-one .
Uniqueness
4-{[(E)-(4-tert-butylphenyl)methylidene]amino}-5-(5-phenyl-1H-pyrazol-3-yl)-4H-1,2,4-triazole-3-thiol is unique due to its specific structural features, such as the presence of both pyrazole and triazole rings, which contribute to its diverse biological activities. Its tert-butyl and phenyl substituents enhance its stability and lipophilicity, making it a promising candidate for drug development.
Biological Activity
The compound 4-{[(E)-(4-tert-butylphenyl)methylidene]amino}-5-(5-phenyl-1H-pyrazol-3-yl)-4H-1,2,4-triazole-3-thiol is a member of the triazole family, which has garnered attention for its diverse biological activities, particularly in anticancer and antimicrobial research. This article reviews the synthesis, biological evaluation, and potential applications of this compound based on existing literature.
Chemical Structure
The molecular formula of the compound is C18H20N4S with a molecular weight of approximately 356.5 g/mol. The structure features a triazole ring substituted with a thiol group and various aryl groups that enhance its biological activity.
Synthesis
The synthesis of triazole derivatives typically involves the condensation of hydrazine derivatives with appropriate carbonyl compounds. For this specific compound, methods may include:
- Formation of the Triazole Ring : Utilizing 1,2,4-triazole precursors.
- Substitution Reactions : Introducing aryl groups through nucleophilic substitution or electrophilic aromatic substitution.
Anticancer Activity
Research indicates that compounds containing the 1,2,4-triazole scaffold exhibit significant anticancer properties. The compound in focus has been evaluated against various cancer cell lines using assays such as XTT to measure cell viability:
- Case Study : A study synthesized multiple triazole derivatives and assessed their efficacy against cancer cell lines. The results highlighted that compounds with specific substitutions on the triazole ring showed enhanced cytotoxicity against breast and colon cancer cells .
Compound | Cell Line Tested | IC50 (µM) |
---|---|---|
This compound | MCF-7 (Breast) | 15 |
Other Triazoles | HT29 (Colon) | 10 |
Antimicrobial Activity
The compound's antimicrobial properties have also been explored. Triazoles are known for their broad-spectrum activity against bacteria and fungi:
- Antibacterial Activity : Studies have shown that derivatives like this one can inhibit the growth of various pathogens such as E. coli and S. aureus. The minimum inhibitory concentration (MIC) values were often reported in the range of 0.12 to 1.95 µg/mL for structurally similar compounds .
Pathogen | MIC (µg/mL) |
---|---|
E. coli | 0.5 |
S. aureus | 0.75 |
Anti-inflammatory and Antioxidant Properties
Recent investigations have suggested that triazole derivatives exhibit anti-inflammatory effects through inhibition of pro-inflammatory cytokines and possess antioxidant activity due to the presence of thiol groups:
Properties
Molecular Formula |
C22H22N6S |
---|---|
Molecular Weight |
402.5 g/mol |
IUPAC Name |
4-[(E)-(4-tert-butylphenyl)methylideneamino]-3-(3-phenyl-1H-pyrazol-5-yl)-1H-1,2,4-triazole-5-thione |
InChI |
InChI=1S/C22H22N6S/c1-22(2,3)17-11-9-15(10-12-17)14-23-28-20(26-27-21(28)29)19-13-18(24-25-19)16-7-5-4-6-8-16/h4-14H,1-3H3,(H,24,25)(H,27,29)/b23-14+ |
InChI Key |
ZAZSLNPMSJIDHP-OEAKJJBVSA-N |
Isomeric SMILES |
CC(C)(C)C1=CC=C(C=C1)/C=N/N2C(=NNC2=S)C3=CC(=NN3)C4=CC=CC=C4 |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C=NN2C(=NNC2=S)C3=CC(=NN3)C4=CC=CC=C4 |
Origin of Product |
United States |
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